molecular formula C14H14O3S2 B14616573 [2-(Benzenesulfinyl)ethanesulfonyl]benzene CAS No. 58921-74-7

[2-(Benzenesulfinyl)ethanesulfonyl]benzene

Cat. No.: B14616573
CAS No.: 58921-74-7
M. Wt: 294.4 g/mol
InChI Key: FRRMRYXSWCOQLS-UHFFFAOYSA-N
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Description

[2-(Benzenesulfinyl)ethanesulfonyl]benzene is an organic compound with the molecular formula C14H14O4S2 It features a benzene ring substituted with both a benzenesulfinyl and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfinyl)ethanesulfonyl]benzene typically involves the introduction of sulfinyl and sulfonyl groups onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is treated with sulfinyl and sulfonyl chlorides in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfinyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo further electrophilic substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sulfinyl and sulfonyl chlorides, Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzenesulfinyl)ethanesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.

Biology and Medicine

In biological and medical research, this compound may be explored for its potential as a pharmacophore. The presence of sulfinyl and sulfonyl groups can impart specific biological activities, making it a candidate for drug development and biochemical studies.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfinyl)ethanesulfonyl]benzene involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonylbenzene: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.

    Benzenesulfinylbenzene: Lacks the ethanesulfonyl group, limiting its reactivity compared to [2-(Benzenesulfinyl)ethanesulfonyl]benzene.

    Ethanesulfonylbenzene: Lacks the benzenesulfinyl group, reducing its potential for specific applications.

Uniqueness

This compound is unique due to the presence of both sulfinyl and sulfonyl groups, which provide a combination of reactivity and functional versatility not found in similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.

Properties

CAS No.

58921-74-7

Molecular Formula

C14H14O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(benzenesulfonyl)ethylsulfinylbenzene

InChI

InChI=1S/C14H14O3S2/c15-18(13-7-3-1-4-8-13)11-12-19(16,17)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

FRRMRYXSWCOQLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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